2-Hydroxybenzo[d]oxazole-4-carbonitrile
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Overview
Description
2-Hydroxybenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both oxygen and nitrogen atoms in the benzoxazole ring imparts unique chemical properties, making these compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybenzo[d]oxazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with a suitable nitrile compound under acidic or basic conditions. The reaction typically requires a catalyst, such as a metal catalyst or an ionic liquid catalyst, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-throughput methods, such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction speed, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzo[d]oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzoxazole derivatives .
Scientific Research Applications
2-Hydroxybenzo[d]oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxybenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Uniqueness
2-Hydroxybenzo[d]oxazole-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H4N2O2 |
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Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,(H,10,11) |
InChI Key |
RWXUFDFYWZLASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)C#N |
Origin of Product |
United States |
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